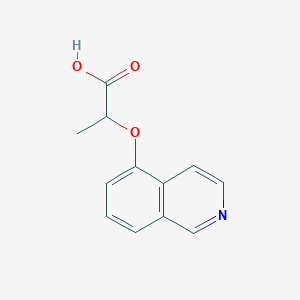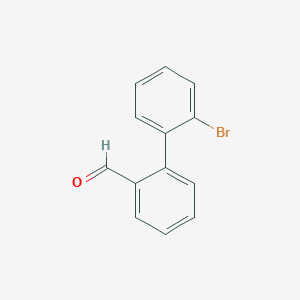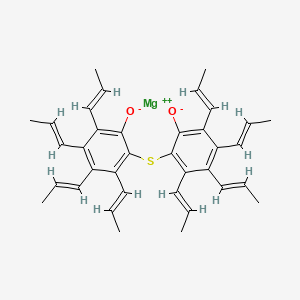
Magnesium thiobis(tetrapropenylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium thiobis(tetrapropenylphenolate) is a chemical compound with the molecular formula C36H40MgO2S and a molecular weight of 561.0716 g/mol . It is known for its unique structure, which includes magnesium coordinated with thiobis(tetrapropenylphenolate) ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium thiobis(tetrapropenylphenolate) typically involves the reaction of magnesium salts with thiobis(tetrapropenylphenolate) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of magnesium thiobis(tetrapropenylphenolate) often involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium thiobis(tetrapropenylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .
Aplicaciones Científicas De Investigación
Magnesium thiobis(tetrapropenylphenolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mecanismo De Acción
The mechanism of action of magnesium thiobis(tetrapropenylphenolate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to magnesium thiobis(tetrapropenylphenolate) include:
- Magnesium bis(phenolate)
- Magnesium bis(thiophenolate)
- Magnesium bis(tetraphenylphenolate)
Uniqueness
Magnesium thiobis(tetrapropenylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Propiedades
Número CAS |
68974-78-7 |
|---|---|
Fórmula molecular |
C36H40MgO2S |
Peso molecular |
561.1 g/mol |
Nombre IUPAC |
magnesium;2-[2-oxido-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenyl]sulfanyl-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C36H42O2S.Mg/c1-9-17-25-27(19-11-3)31(23-15-7)35(33(37)29(25)21-13-5)39-36-32(24-16-8)28(20-12-4)26(18-10-2)30(22-14-6)34(36)38;/h9-24,37-38H,1-8H3;/q;+2/p-2/b17-9+,18-10+,19-11+,20-12+,21-13+,22-14+,23-15+,24-16+; |
Clave InChI |
HDGPYJDXJPCDAI-ZKPHHARPSA-L |
SMILES isomérico |
C/C=C/C1=C(C(=C(C(=C1/C=C/C)[O-])SC2=C(C(=C(C(=C2[O-])/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C.[Mg+2] |
SMILES canónico |
CC=CC1=C(C(=C(C(=C1C=CC)[O-])SC2=C(C(=C(C(=C2[O-])C=CC)C=CC)C=CC)C=CC)C=CC)C=CC.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


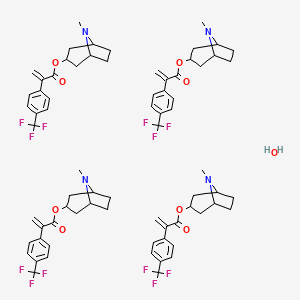
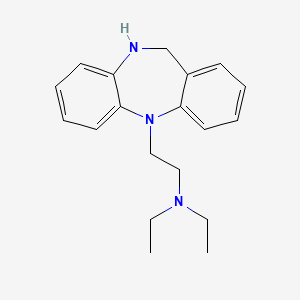

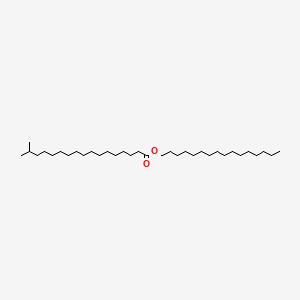
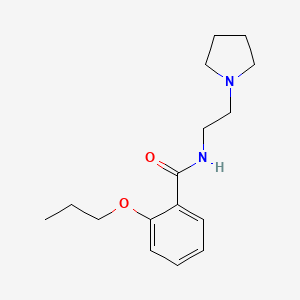
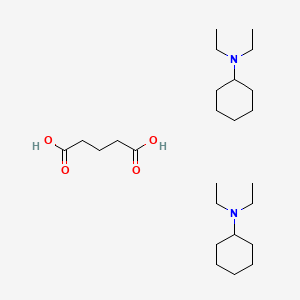
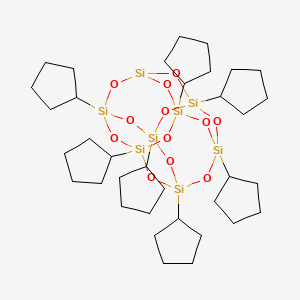
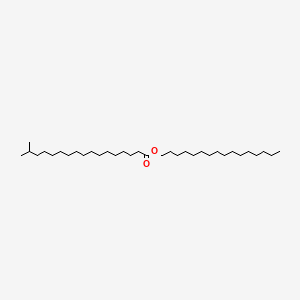
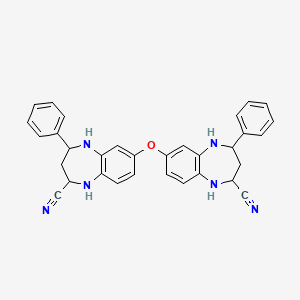

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
